N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a thiol or sulfide reagent.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE: can be compared with other imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit. Its combination of functional groups and aromatic rings may confer unique properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-15-4-6-17(7-5-15)21-24-20(16-8-10-18(28-3)11-9-16)22(25-21)29-14-19(26)23-12-13-27-2/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXERFSZJCLEOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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